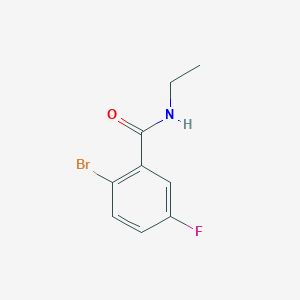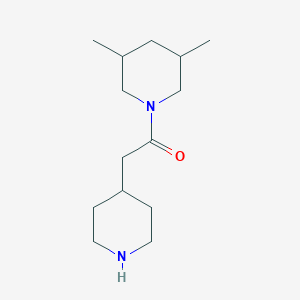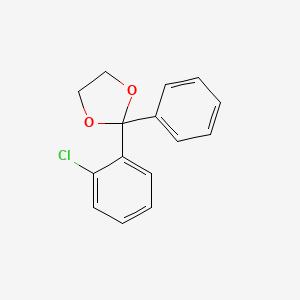
2-氯苯甲酮乙烯缩酮
描述
2-Chlorobenzophenone ethylene ketal is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane .
Synthesis Analysis
The synthesis of acetals and ketals, such as 2-Chlorobenzophenone ethylene ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without the need to remove water . The process has many merits, including the use of commercially available catalysts with low cost and low loadings, a broad substrate scope, a wide range of reaction temperatures, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzophenone ethylene ketal includes a 1,3-dioxolane ring attached to a phenyl group and a 2-chlorophenyl group . The InChI string representation of the molecule isInChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 . Chemical Reactions Analysis
The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid . This process has been successfully applied to protect important organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chlorobenzophenone ethylene ketal include a molecular weight of 260.71 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 260.0604073 g/mol, a monoisotopic mass of 260.0604073 g/mol, a topological polar surface area of 18.5 Ų, a heavy atom count of 18, and a complexity of 270 .科学研究应用
Application 1: Ketal Formation in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in the formation of ketals, a common procedure in organic chemistry . Ketals are functional groups or reactive intermediates in organic compounds. They are formed by the reaction of an alcohol with a ketone in the presence of an acid catalyst.
- Methods of Application or Experimental Procedures : The process involves acid-catalyzed ketal formation. A modified procedure for dehydrative ketal protections has been disclosed that serves as an alternative to the classic Dean–Stark protocol . This new procedure can outperform the Dean–Stark apparatus on small scales and thus serves as a complementary approach to effect dehydrative ketalizations .
- Results or Outcomes : The results of the study show that this new procedure can be more effective than the traditional Dean-Stark apparatus, especially on small scales .
Application 2: Multi-step Synthesis in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in a multi-step synthesis involving a protecting group . This process involves the protection of ethyl acetoacetate to yield ethyl 3-oxobutanoate ethylene ketal (product [A]), followed by double addition of phenylmagnesium bromide with isolation of the protected keto-alcohol 2- (2 methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol [B], selective hydrolysis of the ketal to 4-hydroxy-4,4-diphenylbutan-2-one [C], then reduction of [C] to 1,1 diphenylbutan-1,3-diol [D] and dehydration of [C] to conjugated enone 4,4 diphenyl-but-3-en-2- one [E] .
- Methods of Application or Experimental Procedures : The process involves a series of reactions, including protection, addition, isolation, hydrolysis, reduction, and dehydration . Each step requires careful control of the reaction conditions and the use of specific reagents .
- Results or Outcomes : The results of the study show that this multi-step synthesis can be successfully carried out to produce a variety of organic compounds .
Application 3: Protection of Ethyl Acetoacetate
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chlorobenzophenone ethylene ketal” is used in a multi-step synthesis involving a protecting group . This process involves the protection of ethyl acetoacetate to yield ethyl 3-oxobutanoate ethylene ketal (product [A]), followed by double addition of phenylmagnesium bromide with isolation of the protected keto-alcohol 2- (2 methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol [B], selective hydrolysis of the ketal to 4-hydroxy-4,4-diphenylbutan-2-one [C], then reduction of [C] to 1,1 diphenylbutan-1,3-diol [D] and dehydration of [C] to conjugated enone 4,4 diphenyl-but-3-en-2- one [E] .
- Methods of Application or Experimental Procedures : The process involves a series of reactions, including protection, addition, isolation, hydrolysis, reduction, and dehydration . Each step requires careful control of the reaction conditions and the use of specific reagents .
- Results or Outcomes : The results of the study show that this multi-step synthesis can be successfully carried out to produce a variety of organic compounds .
安全和危害
The safety data sheet for Chlorobenzophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions in the study of 2-Chlorobenzophenone ethylene ketal and similar compounds involve the development of new methods for functional group protection and deprotection . As organic synthesis matures, the need for protective groups like acetals and ketals may decrease, but for now, they continue to play an important role in the synthesis of natural and unnatural products .
属性
IUPAC Name |
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGGIMSWUGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641495 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzophenone ethylene ketal | |
CAS RN |
760192-90-3 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



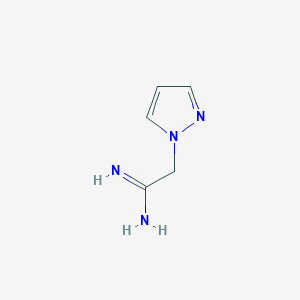
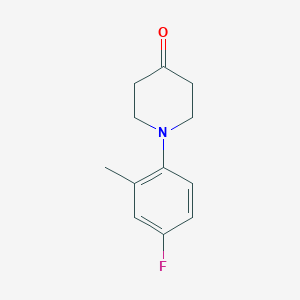
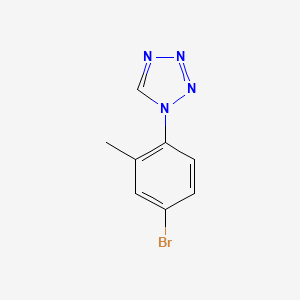
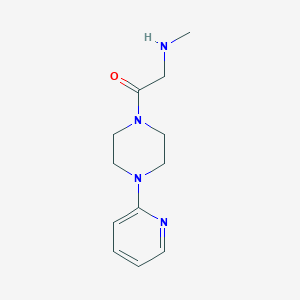
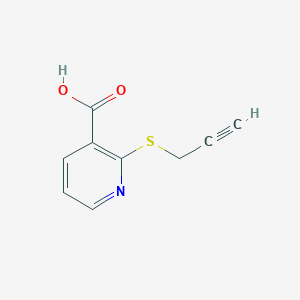
![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)

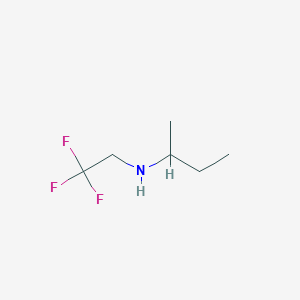
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
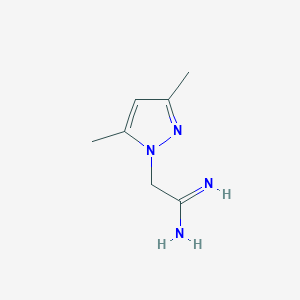
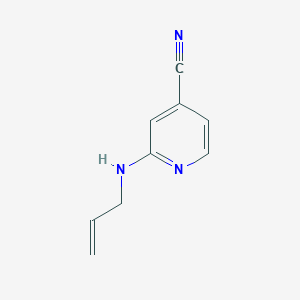
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)
